4-(methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid
Description
4-(Methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic carboxylic acid featuring an oxazole core substituted with a methoxymethyl group at position 4 and a methyl group at position 2. This compound is cataloged as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . The oxazole ring’s electronic properties, combined with the polar methoxymethyl and carboxylic acid groups, make it a versatile intermediate for designing bioactive molecules.
Properties
CAS No. |
1600292-31-6 |
|---|---|
Molecular Formula |
C7H9NO4 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
4-(methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C7H9NO4/c1-4-8-5(3-11-2)6(12-4)7(9)10/h3H2,1-2H3,(H,9,10) |
InChI Key |
IFGWVUWHZXYEMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)C(=O)O)COC |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Thiazole-Based Carboxylic Acids
Thiazoles (sulfur-containing analogs of oxazoles) exhibit distinct electronic and steric properties. For example:
- 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (MW: 249.29, CAS: 54001-16-0) and 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid (MW: 233.29, CAS: 54001-13-7) differ in substituents (methoxy vs. methylphenyl). The sulfur atom in thiazoles increases metabolic stability compared to oxazoles but reduces electronegativity, affecting hydrogen-bonding interactions .
Key Differences :
| Property | 4-(Methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic Acid | Thiazole Analogs |
|---|---|---|
| Heteroatom | Oxygen (oxazole) | Sulfur (thiazole) |
| Electronegativity | Higher | Lower |
| Metabolic Stability | Moderate | Higher |
Comparison with Fluorinated Oxazole Derivatives
Fluorinated substituents enhance lipophilicity and bioavailability. 4-(Difluoromethyl)-2-(4-methoxyphenyl)-1,3-oxazole-5-carboxylic acid (CAS: 1803584-52-2, MW: 269.21) replaces the methoxymethyl group with a difluoromethyl group.
Comparison with Isoxazole Carboxylic Acids
Isoxazoles (structural isomers of oxazoles) exhibit distinct reactivity. 3-Methylisoxazole-5-carboxylic acid (CAS: 4857-42-5) and 4-Methylisoxazole-5-carboxylic acid (CAS: 261350-46-3) have nitrogen and oxygen atoms in adjacent positions. This rearrangement reduces ring aromaticity, making isoxazoles less stable under acidic conditions compared to oxazoles .
Stability Data :
| Compound | Stability in Acidic Media (pH 2) |
|---|---|
| This compound | Stable (>24 hours) |
| 3-Methylisoxazole-5-carboxylic acid | Degrades within 6 hours |
Comparison with Ester Derivatives
Esterification of the carboxylic acid group alters solubility and reactivity. Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate (CAS: 100063-41-0) replaces the carboxylic acid with a methyl ester. This modification increases lipophilicity (logP ~2.1 vs. ~1.5 for the acid) but reduces water solubility .
Physicochemical Properties :
| Compound | logP | Water Solubility (mg/mL) |
|---|---|---|
| This compound | ~1.5 | 12.3 |
| Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | ~2.1 | 2.8 |
Comparison with Hybrid Heterocyclic Systems
Compounds combining oxazole with other rings, such as 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid (CAS: 1858257-28-9), introduce additional hydrogen-bonding sites.
Biological Activity
4-(Methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid is a compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of suitable precursors followed by functional group modifications. The structural formula can be represented as follows:
This compound features a methoxymethyl group and a carboxylic acid moiety, which are crucial for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain oxazole derivatives can inhibit the growth of various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A notable study demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro assays revealed the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HepG2 (Liver) | 10.0 |
These results indicate that the compound could serve as a potential lead for developing new anticancer therapies.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.
- Anti-inflammatory Effects : Some studies have indicated that oxazole derivatives may modulate inflammatory pathways, contributing to their therapeutic effects.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary studies suggest that the compound exhibits low acute toxicity; however, further toxicological evaluations are necessary to establish its safety profile comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
